![molecular formula C15H26ClN B11757521 Spiro[adamantane-2,1'-cyclohexan]-4'-amine hydrochloride](/img/structure/B11757521.png)
Spiro[adamantane-2,1'-cyclohexan]-4'-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[adamantane-2,1’-cyclohexan]-4’-amine hydrochloride is a spirocyclic compound characterized by a unique structure where an adamantane moiety is fused to a cyclohexane ring through a spiro carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[adamantane-2,1’-cyclohexan]-4’-amine hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of adamantane derivatives with cyclohexanone under acidic conditions to form the spiro compound. The amine group is then introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of spiro[adamantane-2,1’-cyclohexan]-4’-amine hydrochloride may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The hydrochloride salt is typically formed by treating the free amine with hydrochloric acid.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[adamantane-2,1’-cyclohexan]-4’-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert ketones or other functional groups back to alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Applications De Recherche Scientifique
Spiro[adamantane-2,1’-cyclohexan]-4’-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of spiro[adamantane-2,1’-cyclohexan]-4’-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[adamantane-2,1’-cyclopropane]-3’-amine hydrochloride
- Spiro[cyclopropane-1,2’-steroids]
- Spiro[cyclopropane-1,9’-fluorene]
Uniqueness
Spiro[adamantane-2,1’-cyclohexan]-4’-amine hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific molecular architectures.
Propriétés
Formule moléculaire |
C15H26ClN |
|---|---|
Poids moléculaire |
255.82 g/mol |
Nom IUPAC |
spiro[adamantane-2,4'-cyclohexane]-1'-amine;hydrochloride |
InChI |
InChI=1S/C15H25N.ClH/c16-14-1-3-15(4-2-14)12-6-10-5-11(8-12)9-13(15)7-10;/h10-14H,1-9,16H2;1H |
Clé InChI |
RSQLILFNXACYFU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1N)C3CC4CC(C3)CC2C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


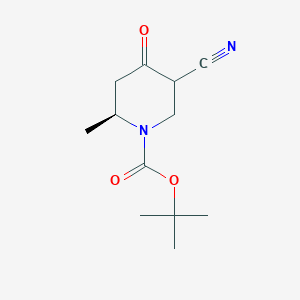
![5-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B11757463.png)
![8-Methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11757464.png)
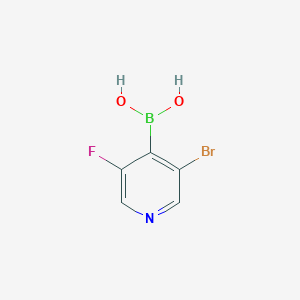
![3-[(Hydroxyimino)methyl]benzene-1,2-diol](/img/structure/B11757471.png)
![8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol hydrochloride](/img/structure/B11757475.png)
![1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B11757480.png)

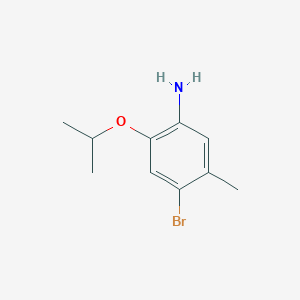


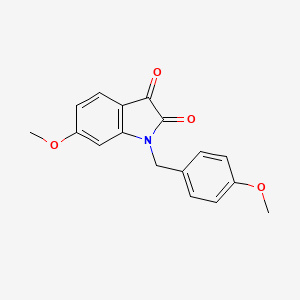
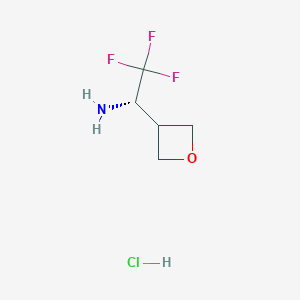
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11757518.png)
